4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine
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Overview
Description
4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazine ring, a morpholine group, and a nitrophenyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorobenzylidene hydrazine.
Cyclization: The resulting hydrazine derivative undergoes cyclization with cyanuric chloride to form the triazine ring.
Substitution: The triazine derivative is then reacted with morpholine and 4-nitroaniline under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and cytotoxic activities.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2E)-2-(4-chlorobenzylidene)hydrazino]-N-(4-methoxyphenyl)-3-nitrobenzamide
- 4-[(2E)-2-(4-chlorobenzylidene)hydrazino]-N-(4-nitrophenyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine
Uniqueness
The uniqueness of 4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine lies in its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C20H19ClN8O3 |
---|---|
Molecular Weight |
454.9 g/mol |
IUPAC Name |
2-N-[(E)-(4-chlorophenyl)methylideneamino]-6-morpholin-4-yl-4-N-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C20H19ClN8O3/c21-15-3-1-14(2-4-15)13-22-27-19-24-18(23-16-5-7-17(8-6-16)29(30)31)25-20(26-19)28-9-11-32-12-10-28/h1-8,13H,9-12H2,(H2,23,24,25,26,27)/b22-13+ |
InChI Key |
JLECYCADXSLPQV-LPYMAVHISA-N |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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